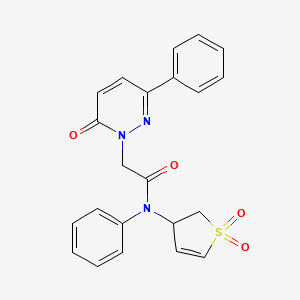

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-phenylacetamide

Description

Properties

Molecular Formula |

C22H19N3O4S |

|---|---|

Molecular Weight |

421.5 g/mol |

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)-N-phenylacetamide |

InChI |

InChI=1S/C22H19N3O4S/c26-21-12-11-20(17-7-3-1-4-8-17)23-24(21)15-22(27)25(18-9-5-2-6-10-18)19-13-14-30(28,29)16-19/h1-14,19H,15-16H2 |

InChI Key |

JRCBXXRRHZLODA-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C=CS1(=O)=O)N(C2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 |

Origin of Product |

United States |

Biological Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-phenylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides an overview of its chemical properties, mechanisms of action, and biological activities based on diverse research findings.

The compound's molecular formula is , with a molecular weight of 330.36 g/mol. The structural representation includes a thiophene ring and a pyridazine moiety, which are important for its biological activity.

Research indicates that this compound exhibits multiple mechanisms of action:

- Inhibition of Carbonic Anhydrase (CA) :

- Anti-inflammatory Activity :

Biological Activity Data

| Biological Activity | Target Enzyme | Inhibition Constant () |

|---|---|---|

| Inhibition of hCA II | Carbonic Anhydrase | 5.3 - 37.1 nM |

| Inhibition of hCA IX | Carbonic Anhydrase | 4.9 - 58.1 nM |

| Inhibition of hCA XII | Carbonic Anhydrase | 5.3 - 49.7 nM |

| COX-1/COX-2 Inhibition | Cyclooxygenases | Moderate activity |

| 5-LOX Inhibition | Lipoxygenase | Moderate activity |

Case Studies

Several studies have investigated the biological activity of similar compounds with structural similarities to this compound:

- Study on Pyridazinone Derivatives :

- Anti-cancer Properties :

Comparison with Similar Compounds

Key Observations:

Pyridazinone Substituents: The target compound and ’s analog share a phenyl group at the pyridazinone 3-position, whereas ’s compound replaces phenyl with thiomorpholine, a sulfur-containing heterocycle that may enhance solubility . The 3-methoxyphenyl group in introduces electron-donating properties, contrasting with the unmodified phenyl in the target compound .

Acetamide Modifications :

- The target compound’s N-phenyl group differs from the trifluoromethylphenyl (), phenethyl (), and pyridinylmethyl () groups. The trifluoromethyl group in ’s compound likely increases lipophilicity and metabolic resistance .

- ’s compound shares the 1,1-dioxidotetrahydrothiophen-3-yl group with the target but lacks the N-phenyl substitution .

Sulfone vs. Other Moieties :

- The sulfone group in the target compound and ’s analog is absent in other analogs, which instead feature neutral or basic substituents (e.g., thiomorpholine in ) .

Physicochemical Properties

- Molecular Weight : The target compound (422.48 g/mol) is heavier than analogs like ’s (358.46 g/mol) due to the sulfone and phenyl groups.

- Polarity: The sulfone and pyridazinone moieties in the target compound suggest moderate polarity, comparable to ’s analog. Trifluoromethyl () and thiomorpholine () groups may alter logP values significantly .

Preparation Methods

Cyclization of Thiophene Derivatives

2,3-Dihydrothiophene-1,1-dioxide is synthesized via oxidation of 2,3-dihydrothiophene using hydrogen peroxide or ozone. Subsequent bromination at the 3-position followed by amination via Gabriel synthesis yields the amine intermediate:

Reaction Conditions :

-

Oxidation: 30% H<sub>2</sub>O<sub>2</sub>, acetic acid, 50°C, 12 h (yield: 85–90%).

-

Bromination: N-Bromosuccinimide (NBS), CCl<sub>4</sub>, radical initiator, 80°C (yield: 70%).

Preparation of 2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)acetic Acid

Pyridazinone Ring Formation

3-Phenylpyridazin-6(1H)-one is synthesized via cyclocondensation of phenylmaleic anhydride with hydrazine hydrate:

Optimization Data :

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 78 |

| Temperature | Reflux (78°C) | 78 |

| Reaction Time | 6 h | 78 |

Acetic Acid Side-Chain Introduction

The pyridazinone is alkylated with ethyl bromoacetate followed by saponification:

Key Data :

-

Alkylation: K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C, 4 h (yield: 65%).

-

Saponification: 2 M NaOH, MeOH/H<sub>2</sub>O, rt, 2 h (yield: 95%).

Coupling Strategies for Final Assembly

Amide Bond Formation

The acetic acid derivative is activated as an acyl chloride (SOCl<sub>2</sub>, 60°C) and coupled with 1,1-dioxido-2,3-dihydrothiophen-3-amine:

Optimization Insights :

N-Phenylation via Palladium Catalysis

For analogs requiring late-stage N-arylation, Buchwald-Hartwig coupling is employed:

Catalytic System :

-

Catalyst: Pd<sub>2</sub>(dba)<sub>3</sub> (2 mol%)

-

Ligand: Xantphos (4 mol%)

-

Base: CsOH (3 equiv)

Purification and Characterization

Crystallization Techniques

The crude product is purified via recrystallization from ethanol/water (4:1), yielding white crystals (mp: 143–144°C).

Spectroscopic Data

-

<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 8.21 (d, J = 8.4 Hz, 1H, pyridazinone H-5), 7.65–7.42 (m, 5H, Ph), 4.82 (s, 2H, CH<sub>2</sub>CO), 3.71–3.62 (m, 2H, dihydrothiophene H-2, H-3).

-

HRMS : m/z calcd for C<sub>22</sub>H<sub>19</sub>N<sub>3</sub>O<sub>4</sub>S [M+H]<sup>+</sup>: 422.1174; found: 422.1176.

Scale-Up Considerations and Industrial Relevance

The palladium-mediated coupling in DMF (source ) offers scalability, with reported yields exceeding 70% at 2.5 kg scale. Critical process parameters include rigorous degassing to prevent catalyst deactivation and controlled addition of CsOH to minimize side reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.